molecular formula C20H18F3N3O4S B11237716 N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11237716
M. Wt: 453.4 g/mol
InChI Key: DJZMUKJZLDUWOO-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: is a complex organic compound that features a pyridazine ring substituted with a methoxyphenyl group, an ethyl linker, and a trifluoromethylbenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its sulfonamide moiety, which is known to interact with biological targets.

Medicine

Medicinally, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could be explored for anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE
  • N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-CHLOROBENZENE-1-SULFONAMIDE

Uniqueness

Compared to similar compounds, N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic properties and enhances the compound’s stability and binding affinity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C20H18F3N3O4S

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C20H18F3N3O4S/c1-29-16-6-2-14(3-7-16)18-10-11-19(26-25-18)30-13-12-24-31(27,28)17-8-4-15(5-9-17)20(21,22)23/h2-11,24H,12-13H2,1H3

InChI Key

DJZMUKJZLDUWOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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